

Application of Crizotinib-d5 in clinical pharmacokinetic studies.

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Application of Crizotinib-d5 in Clinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Crizotinib-d5** as an internal standard in clinical pharmacokinetic (PK) studies of crizotinib. Detailed protocols for sample analysis and data interpretation are included to guide researchers in the accurate assessment of crizotinib's absorption, distribution, metabolism, and excretion (ADME) profile in human subjects.

Introduction

Crizotinib is a potent, orally administered small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (c-Met), and ROS1.[1][2][3] It is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations, such as ALK or ROS1 rearrangements.[3][4] Understanding the pharmacokinetic properties of crizotinib is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects.

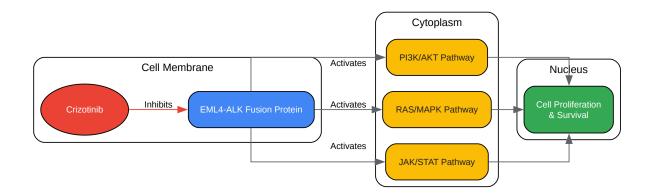
The use of a stable isotope-labeled internal standard, such as **Crizotinib-d5**, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



[5][6][7] **Crizotinib-d5**, being chemically identical to crizotinib but with a higher molecular weight due to the deuterium atoms, co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.[6][8] This ensures the high accuracy and precision required for clinical pharmacokinetic studies.

Crizotinib Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of oncogenic fusion proteins such as EML4-ALK.[2][4] In cancers driven by these mutations, the fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the PI3K/AKT, MAPK, and JAK/STAT pathways.[9] By binding to the ATP-binding site of the ALK kinase domain, crizotinib blocks its phosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to the inhibition of tumor growth.[1][4]



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Caption: Crizotinib Signaling Pathway Inhibition.

Pharmacokinetic Profile of Crizotinib

Crizotinib is administered orally, typically at a dose of 250 mg twice daily.[10][11] The following tables summarize key pharmacokinetic parameters of crizotinib in adult patients with cancer.



Table 1: Single-Dose Pharmacokinetic Parameters of Crizotinib (250 mg)

Parameter	Value	Reference
Tmax (h)	4 - 6	[12]
Cmax (ng/mL)	411 (CV 44%)	[12]
AUC0-inf (ng·h/mL)	3880 (CV 36%)	[12]
Terminal Half-Life (t1/2) (h)	42	[2]
Apparent Oral Clearance (CL/F) (L/h)	47 (CV 18%)	[12]
Apparent Volume of Distribution (Vd/F) (L)	1770 (CV 18%)	[12]
Absolute Bioavailability	43% (range: 32%-66%)	[12]

Table 2: Steady-State Pharmacokinetic Parameters of Crizotinib (250 mg BID)

Parameter	Value	Reference
Time to Steady State	Within 15 days	[2][12]
Median Trough Concentration (Ctrough) (ng/mL)	242 - 319	[12]
AUCss	Not explicitly stated, but dose- proportional increases observed.	[1]

Note: Values are presented as mean (Coefficient of Variation %) or range where available.

Experimental Protocol: Quantification of Crizotinib in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantitative analysis of crizotinib in human plasma using **Crizotinib-d5** as an internal standard.

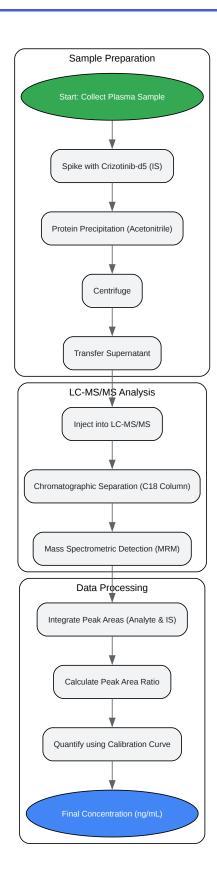


- 1. Materials and Reagents
- · Crizotinib reference standard
- Crizotinib-d5 internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Control plasma for calibration standards and quality controls (QCs)
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- 3. Preparation of Stock and Working Solutions
- Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve crizotinib in methanol.
- Crizotinib-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib-d5 in methanol.
- Working Solutions: Prepare serial dilutions of the crizotinib stock solution in 50% methanol to create calibration standards and QC samples. Prepare a working solution of Crizotinib-d5 in acetonitrile.
- 4. Sample Preparation (Protein Precipitation)
- Pipette 50 μL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
- Add 150 μL of the Crizotinib-d5 working solution in acetonitrile (this solution also acts as the protein precipitant).



- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., >10,000 g) for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 5. LC-MS/MS Analysis
- Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.7-5 μm particle size) is suitable.[13][14][15]
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase
 A) and 0.1% formic acid in acetonitrile/methanol (Mobile Phase B).
- Flow Rate: Typically 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Crizotinib: m/z 450.2 → 260.2[14]
 - Crizotinib-d5: m/z 455.2 → 265.2 (hypothetical, based on a +5 Da shift; actual transition may vary slightly) or m/z 457.2 > 267.3[14]
- Data Analysis: Quantify crizotinib concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.





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Caption: Bioanalytical Workflow for Crizotinib Quantification.



Application in Clinical Pharmacokinetic Studies

The described methodology allows for the robust and reliable quantification of crizotinib in patient samples. This data is essential for:

- Characterizing the full PK profile: Determining Cmax, Tmax, AUC, and elimination half-life.
- Dose-finding studies: Establishing the optimal dose and schedule.
- Assessing food effect: Evaluating the impact of food on drug absorption.
- Drug-drug interaction studies: Investigating the influence of co-administered medications on crizotinib metabolism, which is primarily mediated by CYP3A4/5.[2][10]
- Special population studies: Understanding the pharmacokinetics in patients with renal or hepatic impairment.[16][17]
- Therapeutic Drug Monitoring (TDM): Potentially individualizing patient therapy to optimize outcomes.

Conclusion

The use of **Crizotinib-d5** as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for the thorough evaluation of crizotinib's clinical pharmacokinetics. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the continued investigation and optimal clinical use of this important targeted therapy.

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